molecular formula C12H18N4O2 B2833224 N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide CAS No. 1421501-58-7

N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2833224
CAS No.: 1421501-58-7
M. Wt: 250.302
InChI Key: BISPLNXEYIVXEV-UHFFFAOYSA-N
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Description

N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide (CAS 1421501-58-7) is a synthetic small molecule with the molecular formula C12H18N4O2 and a molecular weight of 250.30 g/mol . This compound features a piperidine core substituted with an N-ethyl carboxamide group and connected via an ether linkage to a pyrimidine heterocycle, a structure common in medicinal chemistry . Compounds with this pharmacophore are of significant interest in early-stage drug discovery, particularly in the development of kinase inhibitors . The piperazine and piperidine moieties are frequently utilized in bioactive molecules to optimize physicochemical properties and serve as scaffolds for arranging pharmacophoric groups during interaction with target macromolecules . Researchers can leverage this building block in hit-to-lead optimization campaigns. This product is available for research and development purposes. It is supplied with high-quality standards for use in laboratory settings. This chemical is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-ethyl-4-pyrimidin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-2-13-12(17)16-8-4-10(5-9-16)18-11-14-6-3-7-15-11/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISPLNXEYIVXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of pyrimidine derivatives with piperidine and ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Reactivity of the Carboxamide Group

The ethyl carboxamide moiety undergoes characteristic reactions:

Hydrolysis

  • Acidic hydrolysis : Concentrated HCl (6M), reflux, yields piperidine-1-carboxylic acid .

  • Basic hydrolysis : NaOH (2M), ethanol/water, 70°C, forms carboxylate salt.

Reduction

  • LiAlH₄ in THF : Reduces the carboxamide to N-ethylpiperidine-1-amine .

Nucleophilic Substitution

  • With Grignard reagents : Limited reactivity due to steric hindrance from the piperidine ring.

Reactivity of the Piperidine Ring

The secondary amine in the piperidine ring participates in:

Reaction TypeReagentsProductNotes
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMFQuaternary ammonium saltsLow selectivity due to steric effects
Acylation Acetyl chloride, pyridineN-Acylpiperidine derivativesRequires anhydrous conditions
Oxidation mCPBA (meta-chloroperbenzoic acid)Piperidine N-oxideForms stable oxides at 0°C

Reactivity of the Pyrimidin-2-yloxy Moiety

The ether linkage and pyrimidine ring exhibit distinct behavior:

Ether Cleavage

  • Acidic conditions (HBr/AcOH, 110°C): Cleaves to 4-hydroxypiperidine and 2-hydroxypyrimidine .

  • Basic conditions (NaOH, ethylene glycol, 150°C): Limited stability; partial decomposition observed.

Pyrimidine Ring Modifications

ReactionReagentsOutcome
Electrophilic substitution HNO₃/H₂SO₄Nitration at C5 position
Nucleophilic substitution NH₃, CuCl₂Amination at C4/C6 positions
Cross-coupling Pd(PPh₃)₄, arylboronic acidsSuzuki-Miyaura coupling at C5

Stability Under Environmental Conditions

  • Thermal stability : Decomposes above 200°C (TGA data) .

  • Photostability : Degrades under UV light (λ = 254 nm) in methanol, forming pyrimidine-2-ol.

  • pH sensitivity : Stable in neutral conditions (pH 6–8); hydrolyzes in strongly acidic/basic media.

Comparative Reactivity with Analogous Compounds

CompoundKey Structural DifferenceReactivity Contrast
N-Benzyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide Benzyl vs. ethyl carboxamideFaster hydrolysis due to less steric hindrance
4-(Pyridin-2-yloxy)piperidine-1-carboxamide Pyridine vs. pyrimidineReduced electrophilic substitution on pyridine
N-Ethyl-4-(pyrimidin-4-yloxy)piperidine-1-carboxamide Pyrimidin-4-yloxy vs. 2-yloxyAltered regioselectivity in nucleophilic substitution

Scientific Research Applications

1.1. Cancer Therapy

Recent studies have indicated that derivatives of piperidine, including N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide, exhibit significant anticancer activity. For instance, research employing the three-component 1,3-dipolar cycloaddition method has shown that such compounds can induce apoptosis in cancer cell lines, outperforming established chemotherapeutics like bleomycin in certain models . The structure–activity relationship (SAR) studies suggest that modifications to the piperidine core can enhance cytotoxicity and selectivity towards cancer cells .

1.2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is hypothesized that the piperidine moiety may interact with cholinergic pathways, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's. Studies have demonstrated that certain piperidine derivatives can inhibit acetylcholinesterase, leading to increased levels of acetylcholine and improved cognitive function in preclinical models .

1.3. Antifungal Activity

This compound has shown promise as an antifungal agent against resistant strains of Candida auris. Research indicates that these compounds disrupt fungal cell cycle processes and induce DNA damage, making them potential candidates for treating difficult-to-manage fungal infections .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The synthetic pathway often includes:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the ethyl group via alkylation techniques.
  • Final coupling reactions to attach the carboxamide functionality.

These synthetic strategies allow for variations in the compound's structure, which can lead to enhanced biological activity or altered pharmacokinetic properties.

3.1. Case Study: Anticancer Activity

A notable study evaluated the efficacy of this compound in vitro against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting a robust anticancer effect mediated through apoptosis .

3.2. Case Study: Neuroprotection

In another study focused on Alzheimer’s disease models, the compound exhibited dual cholinesterase inhibition and antioxidant effects, which were correlated with improved behavioral outcomes in treated animals compared to controls . This positions this compound as a candidate for further development in neuroprotective therapies.

Data Summary Table

Application AreaActivity TypeKey FindingsReference
Cancer TherapyAnticancerInduces apoptosis; superior to bleomycin
NeuroprotectionCholinesterase InhibitionImproves cognitive function in Alzheimer models
AntifungalAntifungal ActivityEffective against Candida auris; induces DNA damage

Mechanism of Action

The mechanism of action of N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Substituent(s) Molecular Weight Key Features Reference
N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide (Target) Pyrimidin-2-yloxy, ethyl - Pyrimidine ring (two nitrogen atoms at 1,3-positions); likely moderate polarity N/A
N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (BK50120) Pyrazin-2-yloxy 250.30 Pyrazine ring (two nitrogen atoms at 1,4-positions); higher solubility potential
4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamide derivatives (7a-n) Triazole-thiol, phenyl Variable Potent 15-LOX inhibitors (IC₅₀ <7 μM for 7e, 7j, etc.); enhanced enzyme binding via thiol group
N-(3-fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 2) Benzimidazolone, 3-fluorophenyl - Rigid benzimidazolone moiety; potential selectivity for 8-Oxo inhibition
N-(2-oxo-2-(phenylamino)ethyl)piperidine-1-carboxamide (4h) Phenylamino-ethyl - Local anesthetic activity; lower hepatotoxicity vs. reference drugs
N-(pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide (WHO List 91) Trifluoromethylpyridyl, pyridazine - Enhanced metabolic stability due to trifluoromethyl group
N-ethyl-4-{1-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl}piperidine-1-carboxamide Pyrrolopyridine 286.37 Bulky bicyclic substituent; predicted high boiling point (545.3°C)

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The pyrazine analog (BK50120) has a molecular weight of 250.30, suggesting favorable solubility compared to bulkier derivatives like the pyrrolopyridine-containing compound (286.37) .
  • Toxicity : Ethyl carboxamide derivatives generally show lower toxicity (e.g., 4h vs. reference drugs), positioning the target compound as a safer scaffold for further optimization .

Biological Activity

N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is common in many bioactive compounds.
  • Pyrimidine Moiety : This heterocyclic component contributes to the compound's interaction with biological targets.
  • Carboxamide Group : Enhances solubility and influences pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that this compound can modulate various pathways by binding to receptors or enzymes involved in critical cellular processes:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth. It interacts with pathways associated with cell proliferation and apoptosis, potentially leading to increased cancer cell death .
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, suggesting its utility in treating infections .
  • Neuropharmacological Effects : Preliminary studies indicate potential effects on neurochemical pathways, making it a candidate for further investigation in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Type Target Organism/Cell Line IC50/EC50 Values Mechanism
AnticancerMCF-7 (breast cancer cells)11.73 μMInduction of apoptosis via caspase activation
AntimicrobialVarious bacteria0.87–12.91 μMDisruption of bacterial cell wall synthesis
NeuropharmacologicalNeuronal cell linesNot specifiedModulation of neurotransmitter release

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, yielding significant findings:

  • Anticancer Efficacy : In a study examining the compound's effect on MCF-7 cells, it was found to have an IC50 value of 11.73 μM, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil . The mechanism involved apoptosis induction, as evidenced by increased caspase 9 levels.
  • Antimicrobial Testing : The compound demonstrated antimicrobial activity against a range of bacterial strains. Its efficacy was assessed using disc diffusion methods, revealing significant zones of inhibition at concentrations as low as 0.87 μM.
  • Neuropharmacological Investigations : Preliminary studies suggest that this compound may influence neurotransmitter systems, with implications for treating conditions like depression or anxiety .

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including amide coupling and etherification. Key steps involve activating the piperidine ring for nucleophilic substitution with pyrimidin-2-yloxy groups and subsequent carboxamide formation. Reaction conditions (e.g., temperature: 60–80°C, solvents: DMF or THF, catalysts: triethylamine) are optimized to improve yields (≥65%) and reduce side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% target) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Begin with in vitro assays:

  • Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets).
    Use concentrations ranging from 1 nM to 100 µM, with controls for solvent effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in predicted vs. observed biological activity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify binding poses and stability with target proteins (e.g., kinases). Compare computed binding energies (ΔG) with experimental IC₅₀ values. Discrepancies may arise from solvent effects or protein flexibility—refine models using explicit solvent simulations and ensemble docking .

Q. What strategies mitigate low yields in large-scale synthesis of the pyrimidin-2-yloxy intermediate?

  • Methodological Answer : Optimize the Ullmann coupling or SNAr reaction for pyrimidin-2-yloxy attachment:

  • Use CuI/1,10-phenanthroline catalysts in DMSO at 100°C.
  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane).
  • Scale-up challenges (e.g., exothermicity) require controlled addition of reagents and inert atmosphere .

Q. How do electronic effects (e.g., fluorine substitution) influence reactivity in derivative synthesis?

  • Methodological Answer : Electron-withdrawing groups (e.g., -F) on the pyrimidine ring increase electrophilicity, enhancing nucleophilic substitution rates. Compare reaction kinetics (via ¹H NMR time-course studies) between fluorinated and non-fluorinated analogs. Adjust base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to stabilize transition states .

Q. What experimental designs address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer : Standardize assay conditions:

  • Use identical passage numbers and seeding densities.
  • Validate cell viability with ATP-based assays (e.g., CellTiter-Glo).
  • Test metabolite interference via LC-MS/MS.
    Conflicting results may arise from differential expression of target proteins—confirm via Western blot or RNA-seq .

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